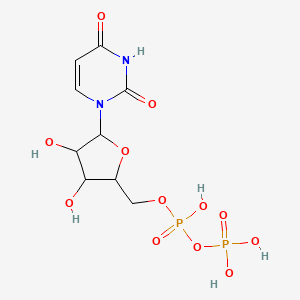![molecular formula C47H93N2O6P B13392076 (7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt](/img/structure/B13392076.png)
(7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C24:1 Sphingomyelin, also known as nervonoyl sphingomyelin, is a type of sphingolipid that contains a nervonic acid (C24:1) fatty acyl chain. Sphingomyelins are a class of sphingolipids found in animal cell membranes, particularly in the myelin sheath of nerve cells. They play a crucial role in cell membrane structure and function, including cell signaling and membrane fluidity .
准备方法
Synthetic Routes and Reaction Conditions
C24:1 Sphingomyelin can be synthesized through the condensation of sphingosine with nervonic acid. The reaction typically involves the activation of the carboxyl group of nervonic acid, followed by its coupling with the amino group of sphingosine. This process can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under mild conditions .
Industrial Production Methods
Industrial production of C24:1 Sphingomyelin often involves the extraction and purification from natural sources, such as animal tissues. The process includes lipid extraction using organic solvents, followed by chromatographic techniques to isolate and purify the desired sphingomyelin species .
化学反应分析
Types of Reactions
C24:1 Sphingomyelin undergoes various chemical reactions, including:
Oxidation: The double bond in the nervonic acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: Sphingomyelin can be hydrolyzed by sphingomyelinase to produce ceramide and phosphocholine.
Substitution: The phosphate group in sphingomyelin can participate in substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Hydrolysis: Enzymatic hydrolysis using sphingomyelinase under physiological conditions.
Substitution: Phospholipase enzymes or chemical reagents like phosphoric acid can facilitate substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated sphingomyelins.
Hydrolysis: Ceramide, phosphocholine.
Substitution: Various phospholipid derivatives.
科学研究应用
C24:1 Sphingomyelin has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.
Biology: Investigated for its role in cell signaling, membrane dynamics, and myelin sheath formation.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases, such as multiple sclerosis, due to its role in myelin sheath maintenance.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals.
作用机制
C24:1 Sphingomyelin exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and organization. It interacts with cholesterol and other lipids to form lipid rafts, which are specialized membrane microdomains involved in cell signaling and protein sorting. The presence of the nervonic acid chain allows for specific interactions with proteins and other lipids, modulating various cellular processes .
相似化合物的比较
Similar Compounds
C240 Sphingomyelin (Lignoceroyl Sphingomyelin): Contains a saturated lignoceric acid (C24:0) chain.
C160 Sphingomyelin (Palmitoyl Sphingomyelin): Contains a palmitic acid (C16:0) chain.
C180 Sphingomyelin (Stearoyl Sphingomyelin): Contains a stearic acid (C18:0) chain.
Uniqueness
C24:1 Sphingomyelin is unique due to the presence of the nervonic acid chain, which imparts distinct biophysical properties to the lipid. This unsaturated fatty acid chain allows for greater membrane fluidity and specific interactions with cholesterol, influencing the formation of lipid rafts and membrane microdomains. These properties make C24:1 Sphingomyelin particularly important in the context of nerve cell membranes and myelin sheath integrity .
属性
分子式 |
C47H93N2O6P |
|---|---|
分子量 |
813.2 g/mol |
IUPAC 名称 |
[3-hydroxy-2-(tetracos-15-enoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53) |
InChI 键 |
WKZHECFHXLTOLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


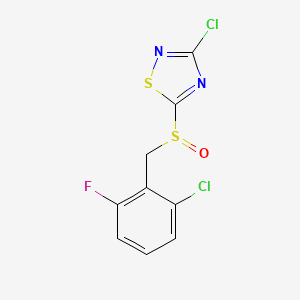

![1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13392026.png)
![4-[(2-Butyl-3-benzofuranyl)methyl]-5-hydroxy-1-cyclohexa-2,4-dienone](/img/structure/B13392035.png)
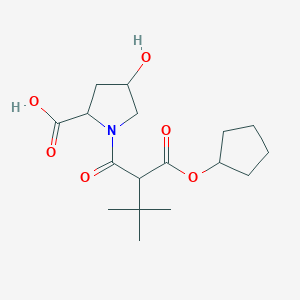
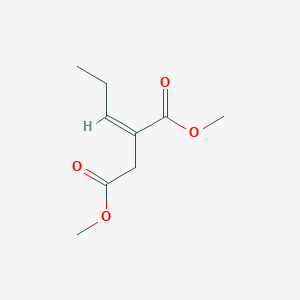
![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2H-furan-5-one](/img/structure/B13392056.png)
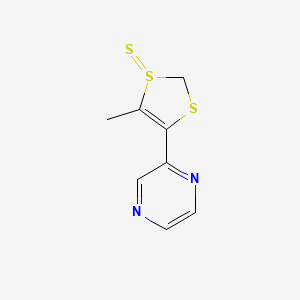
![3-[2-(5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl)ethylidene]oxolan-2-one](/img/structure/B13392073.png)
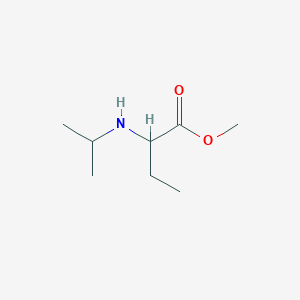
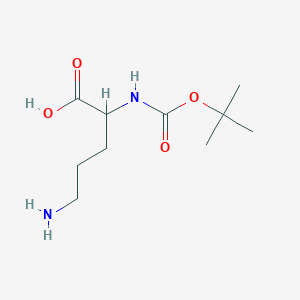
![tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate](/img/structure/B13392101.png)
![2-(Hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13392108.png)
